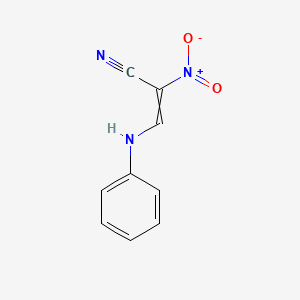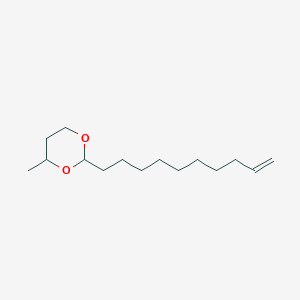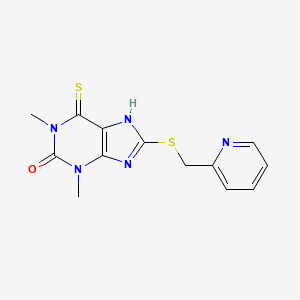
Theophylline, 8-(2-pyridylmethyl)thio-6-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- typically involves the introduction of the 2-pyridylmethylthio and 6-thio groups to the theophylline molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and thiolation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently.
Industrial Production Methods
Industrial production of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-pyridylmethylthio or 6-thio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted xanthine derivatives. These products can have different chemical and biological properties, making them useful in various applications.
科学研究应用
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory diseases and other conditions.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- involves its interaction with specific molecular targets and pathways. It is believed to act as a phosphodiesterase inhibitor, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of smooth muscles, particularly in the respiratory tract, and has anti-inflammatory effects. The compound may also interact with adenosine receptors, contributing to its bronchodilator and stimulant effects.
相似化合物的比较
Similar Compounds
Theophylline: A well-known bronchodilator with similar structural features but lacking the 2-pyridylmethylthio and 6-thio groups.
Caffeine: Another xanthine derivative with stimulant properties, commonly found in coffee and tea.
Theobromine: A xanthine derivative found in chocolate, with mild stimulant and diuretic effects.
Uniqueness
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- is unique due to the presence of the 2-pyridylmethylthio and 6-thio groups, which enhance its chemical properties and potential applications. These modifications may improve its efficacy and selectivity in various biological and industrial processes, making it a valuable compound for research and development.
属性
CAS 编号 |
6493-43-2 |
|---|---|
分子式 |
C13H13N5OS2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(20)18(2)13(17)19)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChI 键 |
IZZNPEZNABXZKO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



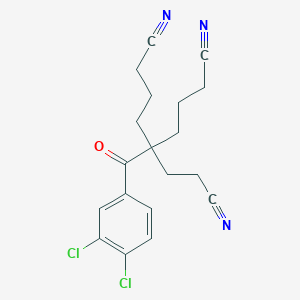
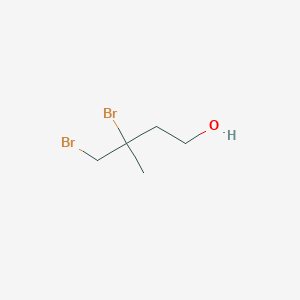
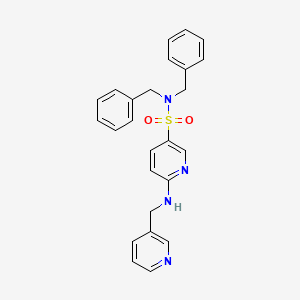
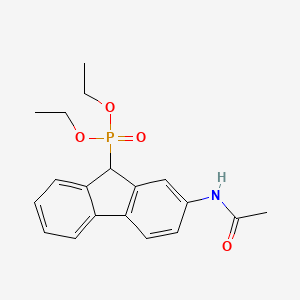
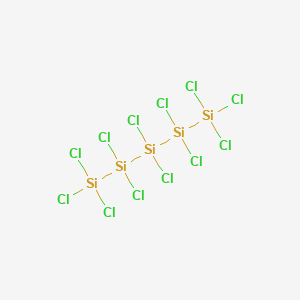
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
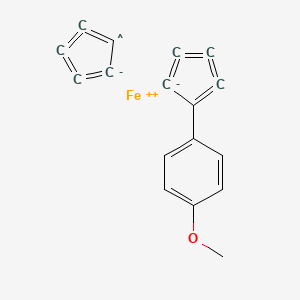
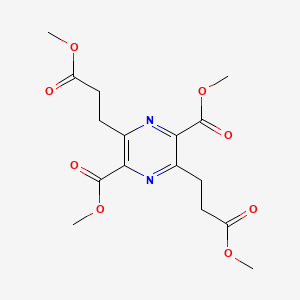
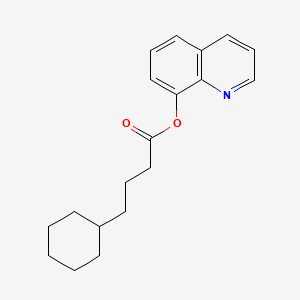
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
